molecular formula C17H25NO3 B7031224 N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide

N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide

Cat. No.: B7031224
M. Wt: 291.4 g/mol
InChI Key: LKRCGEPCMCSQLP-GPANFISMSA-N
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Description

N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a phenyl group and a carboxamide group

Properties

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-18(11-16(20)12-19)17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-6,14-16,19-20H,7-12H2,1H3/t14?,15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCGEPCMCSQLP-GPANFISMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](CO)O)C(=O)C1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the cyclohexane derivative with an appropriate amine under amide bond-forming conditions.

    Addition of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, followed by oxidation to form the dihydroxy derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the phenyl group to a cyclohexyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxypropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or cyclohexyl derivatives.

    Substitution: Formation of substituted hydroxypropyl derivatives.

Scientific Research Applications

N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-[(2S)-2,3-dihydroxypropyl]-N-methyl-4-phenylcyclohexane-1-carboxamide
  • This compound derivatives
  • Other cyclohexane carboxamides with different substituents

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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